molecular formula C10H13Cl3N2 B592630 1-(2,6-Dichlorophenyl)piperazine hydrochloride CAS No. 1507372-81-7

1-(2,6-Dichlorophenyl)piperazine hydrochloride

Cat. No.: B592630
CAS No.: 1507372-81-7
M. Wt: 267.578
InChI Key: RBIIKLGDGBHBQF-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)piperazine hydrochloride typically involves the cyclization of 2,6-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out under specific conditions, including a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain a crude product, which is further refined to achieve the desired purity.

Industrial Production Methods

For industrial production, the method involves the use of protonic solvents for the after-treatment and refining processes. This approach ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.

Scientific Research Applications

1-(2,6-Dichlorophenyl)piperazine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dichlorophenyl)piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2.ClH/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIIKLGDGBHBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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